6-Fluoro-N-methylpyridine-3-sulfonamide
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Overview
Description
6-Fluoro-N-methylpyridine-3-sulfonamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) as a fluorinating reagent
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including 6-Fluoro-N-methylpyridine-3-sulfonamide, often involve large-scale fluorination reactions using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-methylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
6-Fluoro-N-methylpyridine-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, leading to its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Fluoro-N-methylpyridine-3-sulfonamide include other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Perfluoroalkylpyridines
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a fluorine atom and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7FN2O2S |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-fluoro-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7FN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3 |
InChI Key |
LJORSRXGJAUMCR-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(C=C1)F |
Origin of Product |
United States |
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